MAC13243

Descripción

Propiedades

IUPAC Name |

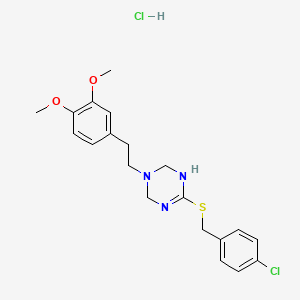

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIDISBDZWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384516 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071638-38-4 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MAC13243: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel antibacterial agent demonstrating selective activity against Gram-negative bacteria. Initially identified as an inhibitor of the lipoprotein trafficking protein LolA, subsequent research has revealed a more complex mechanism of action involving the cytoskeletal protein MreB. This technical guide provides an in-depth analysis of the current understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant cellular pathways. The compound's dual-target nature presents both challenges and opportunities for the development of new therapeutics against multidrug-resistant Gram-negative pathogens.

Introduction

The rise of antibiotic resistance in Gram-negative bacteria is a pressing global health crisis. The unique outer membrane of these bacteria presents a formidable barrier to many existing antibiotics. This compound emerged from a chemical genomics screen as a promising compound with a novel mechanism of action against these challenging pathogens, including multidrug-resistant Pseudomonas aeruginosa.[1] This guide synthesizes the available data to provide a comprehensive technical overview of its mechanism of action.

Core Mechanism of Action: A Dual-Target Hypothesis

Initial studies identified this compound as an inhibitor of the periplasmic chaperone protein LolA, a key component of the lipoprotein transport (Lol) pathway essential for outer membrane biogenesis in Gram-negative bacteria.[1][2] However, accumulating evidence suggests a more nuanced mechanism. It has been demonstrated that this compound is unstable in aqueous solutions and degrades into S-(4-chlorobenzyl)isothiourea.[3] This degradation product is structurally similar to A22, a known inhibitor of the bacterial actin homolog, MreB.[3][4]

Current evidence supports a dual-target model where both LolA and MreB are affected by this compound and its degradation products.[3][5] While there is an in vitro interaction with LolA, in vivo studies have shown that the outer membrane permeabilizing effects of this compound persist even in bacterial strains lacking LolA, suggesting a LolA-independent mechanism of action is at play.[6] This points to MreB as a significant, if not the primary, in vivo target.

The Lipoprotein Transport (Lol) Pathway

The Lol pathway is essential for trafficking lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. This process is critical for maintaining the integrity and function of the outer membrane.[7]

-

DOT Script for the Lol Pathway

Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.

The Role of MreB in Bacterial Cell Shape and Viability

MreB is a prokaryotic homolog of actin that polymerizes to form filaments just beneath the inner membrane.[4] These filaments are crucial for maintaining the rod shape of many bacteria, guiding cell wall synthesis, and ensuring proper chromosome segregation.[8] Inhibition of MreB's ATPase activity disrupts these processes, leading to cell rounding and eventual lysis.[4][8]

-

DOT Script for MreB Function and Inhibition

Caption: MreB's role in bacterial cell processes and its inhibition.

Quantitative Data

The antibacterial activity of this compound has been quantified through various assays. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Organism | Strain | MIC (µg/mL) | Reference(s) |

| Escherichia coli | MC4100 | 256 | [3] |

| Pseudomonas aeruginosa | PA01 | 4 | |

| Pseudomonas aeruginosa | Clinical Isolates (12/16) | 16 | [5] |

| Pseudomonas aeruginosa | Clinical Isolates (4/16) | ≥128 | [5] |

| Escherichia coli | Gut Isolates (Donor 1) | 4-8 | [9] |

| Escherichia coli | Gut Isolates (Donor 2) | 256 | [9] |

Table 2: Binding Affinity and Inhibitory Concentrations

| Target | Parameter | Value | Compound | Reference(s) |

| LolA | Kd | ~150 µM | S-(4-chlorobenzyl)isothiourea | [3] |

| MreB (E. coli) | IC50 (ATPase activity) | 447 ± 87 µM | A22 | [8] |

Note: A specific IC50 value for this compound or its primary degradation product against MreB ATPase activity is not yet available in the public literature.

Experimental Protocols

Chemical Genomics Screen for Discovery of this compound

This compound was identified through a high-throughput chemical genomics screen designed to find compounds that inhibit the growth of Escherichia coli.[1][10]

-

Principle: An ordered, high-expression library of all essential genes from E. coli is systematically screened for suppressors of growth-inhibitory compounds. Overexpression of the target protein can confer resistance to the compound.

-

Methodology:

-

A library of E. coli strains, each overexpressing a single essential gene, is arrayed in microtiter plates.

-

The library is exposed to a sub-lethal concentration of the test compound (this compound).

-

Bacterial growth is monitored over time.

-

Strains that exhibit growth in the presence of the compound, while the control strain (with an empty vector) does not, are identified as potential "suppressors."

-

The overexpressed gene in the suppressor strain is identified as the likely target of the compound. In the case of this compound, overexpression of lolA conferred resistance.[1]

-

-

DOT Script for Chemical Genomics Workflow

Caption: Workflow for the chemical genomics screen used to identify this compound.

N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay is used to measure the permeability of the bacterial outer membrane.[7]

-

Principle: NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. Increased NPN fluorescence indicates a compromised outer membrane that allows NPN to partition into the inner membrane.

-

Methodology:

-

Grow E. coli cells to mid-log phase and resuspend in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[7]

-

Add NPN to a final concentration of 10-20 µM.[7]

-

Add this compound at various concentrations.

-

Measure the fluorescence intensity immediately using a fluorometer with an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.[7]

-

An increase in fluorescence relative to an untreated control indicates increased outer membrane permeability.

-

MreB ATPase Activity Assay

This in vitro assay measures the ability of a compound to inhibit the ATPase activity of purified MreB protein.[11]

-

Principle: MreB polymerization is dependent on ATP hydrolysis. The rate of ATP hydrolysis can be measured by quantifying the release of inorganic phosphate (Pi).

-

Methodology:

-

Purify MreB protein.

-

Set up a reaction mixture containing purified MreB, buffer, MgCl2, KCl, and ATP.[11]

-

Add this compound or its degradation product at various concentrations.

-

Incubate the reaction at 37°C.

-

At various time points, stop the reaction and measure the amount of Pi released using a colorimetric method (e.g., malachite green assay).

-

Calculate the rate of ATP hydrolysis and determine the IC50 of the compound.

-

Conclusion and Future Directions

This compound is a promising antibacterial compound with a complex, dual-target mechanism of action against Gram-negative bacteria. While initially identified as a LolA inhibitor, substantial evidence now points to the cytoskeletal protein MreB as a key in vivo target of its degradation product, S-(4-chlorobenzyl)isothiourea. This dual-target activity, affecting both outer membrane integrity and cell shape determination, may provide a synergistic antibacterial effect and a higher barrier to resistance development.

For drug development professionals, the instability of this compound in aqueous environments is a critical consideration.[12] Future research should focus on developing stable analogs that retain the potent antibacterial activity of the S-(4-chlorobenzyl)isothiourea core while improving pharmacokinetic properties. A more precise determination of the IC50 values for both LolA and MreB inhibition by these new analogs will be crucial for understanding their structure-activity relationships. Furthermore, a comprehensive evaluation of the activity of these compounds against a broader panel of multidrug-resistant clinical isolates is warranted. The unique mechanism of this compound and its derivatives offers a promising avenue for the development of novel therapeutics to combat the growing threat of Gram-negative bacterial infections.

References

- 1. pnas.org [pnas.org]

- 2. Verification Required - Princeton University Library [oar.princeton.edu]

- 3. Degradation of this compound and studies of the interaction of resulting thiourea compounds with the lipoprotein targeting chaperone LolA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chemical genetics in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

MAC13243: A Technical Whitepaper on a Novel Inhibitor of Bacterial Lipoprotein Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel small molecule inhibitor that has demonstrated significant antibacterial activity, primarily targeting Gram-negative bacteria. This document provides a comprehensive technical overview of this compound, focusing on its molecular target, mechanism of action, and relevant experimental data. Detailed protocols for key assays and visualizations of the targeted biological pathway are included to facilitate further research and development.

Core Target and Mechanism of Action

This compound targets the bacterial lipoprotein targeting chaperone, LolA.[1] In Gram-negative bacteria, the Lol (lipoprotein outer membrane localization) system is crucial for transporting lipoproteins from the inner membrane to the outer membrane. LolA is a key periplasmic chaperone in this pathway, responsible for shuttling lipoproteins across the periplasm. By inhibiting the function of LolA, this compound disrupts the localization of lipoproteins, leading to a compromised outer membrane and ultimately, bacterial cell death.[2][3] This mechanism of action confers selectivity for Gram-negative bacteria, as Gram-positive bacteria lack this outer membrane transport system.[4]

While LolA is the well-established primary target, some research has suggested that the in vivo activity of this compound may also involve the cytoskeletal protein MreB.[5] However, the predominant body of evidence points to LolA inhibition as the principal mechanism of its antibacterial effects.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro studies. The binding affinity for its target and its minimum inhibitory concentrations (MICs) against several bacterial strains are summarized below.

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | 7.5 μM | This compound-LolA interaction | [3][6] |

| Minimum Inhibitory Concentration (MIC) | 256 µg/mL | Escherichia coli MC4100 (in M9 media) | [2][7][8] |

| Minimum Inhibitory Concentration (MIC) | 4-8 mg/L | Escherichia coli (from human donor 1) | [9] |

| Minimum Inhibitory Concentration (MIC) | 256 mg/L | Escherichia coli (from human donor 2, showing higher resistance) | [9] |

| Minimum Inhibitory Concentration (MIC) | 4 µg/mL | Pseudomonas aeruginosa PA01 | [6] |

| Minimum Inhibitory Concentration (MIC) | 16 µg/mL | Effective against 12 out of 16 clinical isolates of P. aeruginosa | [4] |

| Minimum Inhibitory Concentration (MIC) | > Highest concentrations tested | Gram-positive organisms | [4] |

Signaling Pathway and Experimental Workflows

The Lol Lipoprotein Transport Pathway and this compound Inhibition

The following diagram illustrates the Lol pathway in Gram-negative bacteria and the point of inhibition by this compound. Lipoproteins destined for the outer membrane are first processed in the inner membrane and then extracted by the LolCDE complex. The periplasmic chaperone LolA then binds the lipoprotein and transports it to the outer membrane receptor, LolB, for insertion. This compound inhibits the function of LolA, disrupting this essential transport process.

Experimental Workflow: NPN Uptake Assay

The NPN (1-N-phenylnaphthylamine) uptake assay is a common method to assess the permeability of the bacterial outer membrane. NPN is a fluorescent dye that fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. Increased NPN fluorescence indicates a compromised outer membrane that allows the dye to enter.

Experimental Protocols

NPN Uptake Assay for Outer Membrane Permeability

This protocol is adapted from established methods to assess outer membrane integrity.[8][10][11][12]

Materials:

-

Escherichia coli strain (e.g., MC4100)

-

Mueller-Hinton (MH) or M9 minimal medium

-

Assay buffer: 5 mM HEPES, 5 mM glucose, pH 7.2

-

1-N-phenylnaphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

-

This compound stock solution

-

Black, round-bottom 96-well microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Inoculate a single colony of E. coli into 5 mL of MH or M9 medium and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh medium to an OD600 of approximately 0.1 and continue to incubate at 37°C until the culture reaches an OD600 of 0.5 (mid-log phase).

-

Harvest the cells by centrifugation (e.g., 15,000 x g for 2 minutes).

-

Wash the cell pellet twice with the assay buffer.

-

Resuspend the cells in the assay buffer to a final OD600 of 1.0.

-

In the wells of a 96-well plate, add 10 µL of 2-fold serial dilutions of this compound. Include a negative control (e.g., water or DMSO).

-

Prepare a cell suspension with NPN by adding the NPN stock solution to the resuspended cells to a final concentration of 20 µM.

-

Using an automated injector if available, add 90 µL of the cell suspension with NPN to each well.

-

Immediately begin measuring the fluorescence in the microplate reader (excitation: 350 nm, emission: 420 nm). Record measurements kinetically, for instance, every second for 3 minutes.

-

Calculate the relative fluorescence by normalizing the values from each time point against the negative control. An increase in fluorescence over time indicates increased outer membrane permeability.

Saturation Transfer Difference (STD) NMR Spectroscopy for Protein-Ligand Interaction

This protocol provides a general framework for conducting STD-NMR experiments to confirm the interaction between this compound and LolA.[13][14][15]

Materials:

-

Purified LolA protein

-

This compound

-

Deuterated buffer (e.g., phosphate buffer in D₂O)

-

NMR spectrometer equipped for STD experiments

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the deuterated buffer. Acquire a standard 1D ¹H NMR spectrum as a reference.

-

Prepare the experimental sample by dissolving the purified LolA protein in the deuterated buffer to a final concentration of approximately 50 µM. Add this compound to this solution at a concentration in large molar excess (e.g., 50 to 100-fold higher than the protein concentration).

-

-

NMR Experiment Setup:

-

Acquire a 1D ¹H spectrum of the protein-ligand mixture to check for sample integrity and to determine the solvent signal frequency.

-

Set up the STD-NMR experiment (e.g., using a pulse program like stddiff.esgp).

-

Define the on-resonance and off-resonance frequencies. The on-resonance frequency should be set to a region where only protein signals resonate (e.g., ~0 ppm for aliphatic protons or ~7 ppm for aromatic protons) and where there are no ligand signals. The off-resonance frequency should be set to a region where neither protein nor ligand signals are present (e.g., ~40 ppm).

-

Set the saturation time (typically between 0.5s and 5s). This may need to be optimized.

-

-

Data Acquisition and Processing:

-

Acquire the STD-NMR data, which involves interleaving the on-resonance and off-resonance scans.

-

Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only from the ligand protons that are in close proximity to the protein, thus confirming binding.

-

-

Analysis:

-

The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of this compound, i.e., which parts of the molecule are in closest contact with LolA.

-

By performing a series of STD experiments with varying ligand concentrations, the dissociation constant (Kd) of the interaction can be determined.[3]

-

References

- 1. Chemical genomics in Escherichia coli identifies an inhibitor of bacterial lipoprotein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound | LolA inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Increasing the permeability of Escherichia coli using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of the Gram-Negative-Selective Inhibitor this compound on In Vitro Simulated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.13. Outer Membrane Permeability Assay [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

In-Depth Technical Guide to the Discovery and Development of MAC13243

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel small molecule inhibitor of the bacterial lipoprotein-targeting chaperone LolA, exhibiting selective potent antibacterial activity against Gram-negative bacteria. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound. It includes detailed summaries of its antibacterial spectrum, key experimental protocols, and the underlying signaling pathways, presented through structured data and visualizations to facilitate advanced research and development efforts.

Discovery of this compound: A Chemical Genomics Approach

This compound was identified through a sophisticated high-throughput chemical genomic screen designed to uncover compounds that inhibit the growth of Escherichia coli.[1] This approach systematically screened a large library of small molecules to identify those that demonstrated growth inhibition, and subsequently, the specific genetic suppressor of the compound's lethal effect was identified.

The discovery process hinged on the principle of high-copy suppression. An ordered, high-expression clone set of all essential genes from E. coli was utilized. When a compound inhibits a specific protein, increased expression of that target protein can sometimes overcome the inhibitory effect, thus "rescuing" the bacteria from the compound's lethal effect. The gene that, when overexpressed, confers resistance to the compound is a strong candidate for the drug's target. In the case of this compound, the overexpression of the lolA gene was found to suppress the compound's antibacterial activity, pointing to LolA as its primary target.[1]

Experimental Protocol: Chemical Genomics Screen for Suppressors of Growth Inhibitory Compounds

This protocol outlines the key steps involved in the chemical genomic screen that led to the discovery of this compound.

Objective: To identify the genetic suppressor of a growth inhibitory compound.

Materials:

-

E. coli strain (e.g., MC4100)

-

Ordered high-expression clone library of essential E. coli genes

-

Small molecule library (including this compound)

-

96-well microtiter plates

-

Growth medium (e.g., Luria-Bertani broth)

-

Plate reader for optical density (OD) measurements

Procedure:

-

Primary Screen: a. In 96-well plates, inoculate E. coli in growth medium. b. Add each compound from the small molecule library to individual wells at a predetermined concentration. c. Incubate the plates at 37°C for a specified period (e.g., 18 hours). d. Measure the OD at 600 nm to identify compounds that inhibit bacterial growth.

-

Suppressor Screen: a. For each inhibitory compound identified in the primary screen, set up a new array of 96-well plates. b. In each well, place a different clone from the high-expression essential gene library. c. Add the inhibitory compound (e.g., this compound) at its minimal inhibitory concentration (MIC) to all wells. d. Incubate the plates and monitor for bacterial growth. e. The well containing the E. coli clone that exhibits growth in the presence of the compound contains the suppressor gene.

-

Target Validation: a. Isolate the plasmid from the "rescued" clone and sequence the insert to identify the suppressor gene (in this case, lolA). b. Further biochemical and genetic experiments are then performed to validate the interaction between the compound and the protein product of the suppressor gene.

Mechanism of Action: Inhibition of the LolA Lipoprotein Transport Pathway

This compound exerts its antibacterial effect by targeting LolA, a periplasmic chaperone protein that is essential for the localization of lipoproteins to the outer membrane of Gram-negative bacteria.[1] The Lol (Localization of lipoproteins) pathway is a critical process for maintaining the integrity of the outer membrane.

The Lol pathway begins with the LolCDE complex, an ATP-binding cassette (ABC) transporter in the inner membrane, which recognizes and extracts lipoproteins. These lipoproteins are then transferred to LolA in the periplasm. LolA acts as a chaperone, shuttling the lipoproteins across the periplasmic space to the outer membrane receptor, LolB. LolB then anchors the lipoproteins to the outer membrane. By inhibiting LolA, this compound disrupts this entire process, leading to the mislocalization of lipoproteins, compromised outer membrane integrity, and ultimately, cell death.

Signaling Pathway: The LolA-Mediated Lipoprotein Transport

Caption: The LolA-mediated lipoprotein transport pathway in Gram-negative bacteria and the inhibitory action of this compound.

Antibacterial Spectrum and Potency

This compound demonstrates marked selectivity for Gram-negative bacteria, with little to no activity against Gram-positive organisms. This selectivity is attributed to the absence of the Lol pathway in Gram-positive bacteria.

Quantitative Data: In Vitro Antibacterial Activity

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | MC4100 | 16 - 256 | [2] |

| Pseudomonas aeruginosa | PAO1 | 4 | [3] |

| Pseudomonas aeruginosa | Clinical Isolates (12/16) | 16 | [3] |

| Pseudomonas aeruginosa | Clinical Isolates (4/16) | ≥128 | [3] |

| Gram-positive bacteria | Various | >256 | [3] |

Note: MIC values can vary depending on the growth medium and specific experimental conditions.

Binding Affinity

While the precise dissociation constant (Kd) for the this compound-LolA interaction has been described as "modest," this indicates that the compound is a direct but perhaps not exceptionally high-affinity binder of LolA.

Key Experiments in the Development of this compound

Outer Membrane Permeability Assay (NPN Uptake)

To investigate the effect of this compound on the integrity of the outer membrane, an N-phenyl-1-naphthylamine (NPN) uptake assay is commonly used. NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the outer membrane is permeabilized, NPN can enter the phospholipid bilayer, resulting in a significant increase in fluorescence.

Objective: To assess the effect of this compound on the outer membrane permeability of Gram-negative bacteria.

Materials:

-

E. coli cells (e.g., MC4100)

-

This compound

-

N-phenyl-1-naphthylamine (NPN) stock solution

-

HEPES buffer (5 mM, pH 7.2)

-

Fluorometer

Procedure:

-

Grow E. coli cells to mid-log phase and harvest by centrifugation.

-

Wash the cells and resuspend them in HEPES buffer to a standardized optical density (e.g., OD600 of 0.5).

-

Add NPN to the cell suspension to a final concentration of 10 µM.

-

Add this compound at various concentrations to the cell suspension. A control with no compound is also prepared.

-

Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

Monitor the fluorescence over time to determine the rate and extent of NPN uptake. An increase in fluorescence indicates increased outer membrane permeability.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method. This provides a quantitative measure of the compound's potency.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strains of interest

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

-

Serially dilute the this compound stock solution in the growth medium across the wells of a 96-well plate to create a range of concentrations.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control well with no antibiotic and a negative control well with no bacteria.

-

Incubate the plates at 37°C for 16-20 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

In Vivo Efficacy Studies

While detailed public data on the in vivo efficacy of this compound in animal models is limited, such studies are a critical step in the development of any new antibiotic. These studies typically involve infecting mice with a pathogenic Gram-negative bacterium and then treating them with the compound to assess its ability to reduce the bacterial burden and improve survival.

Caption: A generalized workflow for assessing the in vivo efficacy of this compound in a murine infection model.

Development and Future Directions

This compound represents a promising new class of antibiotics with a novel mechanism of action against Gram-negative pathogens, including multidrug-resistant strains of P. aeruginosa.[1] Its selective activity minimizes the potential for disruption of the host's beneficial gut microbiota.[4]

Further development of this compound and its analogs will likely focus on:

-

Optimizing Potency and Pharmacokinetics: Improving the binding affinity for LolA and enhancing the drug-like properties of the molecule to ensure it can reach the site of infection at effective concentrations.

-

Expanding the Antibacterial Spectrum: Investigating the activity against a broader range of clinically relevant Gram-negative bacteria.

-

Overcoming Resistance: Studying the potential for resistance development and designing strategies to mitigate it.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in various animal models to establish a robust efficacy and safety profile.

The discovery of this compound through a chemical genomics approach highlights the power of this strategy in identifying novel antibacterial agents and their targets. As a first-in-class LolA inhibitor, this compound opens up a new avenue for the development of much-needed therapeutics to combat the growing threat of antibiotic-resistant Gram-negative infections.

References

MAC13243 as a LolA Inhibitor: A Technical Guide for Drug Development Professionals

Introduction

MAC13243 is a small molecule that has been identified as a potent inhibitor of the bacterial periplasmic chaperone protein LolA.[1][2][3] LolA plays a crucial role in the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria, a pathway essential for maintaining the integrity of the outer membrane.[4][5][6] By inhibiting LolA, this compound disrupts this vital process, leading to increased permeability of the outer membrane and enhanced susceptibility to other antibiotics.[1][7][8] This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the ongoing discussion regarding its precise molecular target.

Mechanism of Action

The localization of lipoproteins (Lol) system is responsible for the transport of lipoproteins to the outer membrane in Gram-negative bacteria.[6][9] This process begins with the LolCDE complex, an ATP-binding cassette (ABC) transporter in the inner membrane, which extracts lipoproteins.[4][6] The periplasmic chaperone LolA then binds to the lipoprotein and traffics it across the periplasm to the outer membrane receptor, LolB, which facilitates its insertion into the outer membrane.[4][6]

This compound is proposed to inhibit this pathway by directly targeting LolA.[3][10] It is believed to bind to LolA and disrupt its interaction with lipoproteins, thereby preventing their transport to the outer membrane.[4][10] This disruption of lipoprotein trafficking compromises the integrity of the outer membrane, making the bacteria more permeable to external compounds, including other antibiotics.[1][7][8]

However, it is important to note that some studies have raised questions about the in-vivo specificity of this compound.[11][12] Evidence suggests that this compound may also interact with the cytoskeletal protein MreB, and that its antibacterial activity might be independent of LolA in certain contexts.[11][12] Further research is needed to fully elucidate the complete mechanism of action of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | 7.5 µM | Escherichia coli LolA | [10][13] |

| Minimum Inhibitory Concentration (MIC) | 4 µg/mL | Pseudomonas aeruginosa PA01 | [13] |

| Minimum Inhibitory Concentration (MIC) | 16 µg/mL | Escherichia coli | [14] |

| Minimum Inhibitory Concentration (MIC) | 256 µg/mL | Escherichia coli MC4100 | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a LolA inhibitor.

Saturation Transfer Difference (STD) NMR Spectroscopy for Binding Affinity

This protocol is used to determine the dissociation constant (Kd) of the this compound-LolA interaction.

Materials:

-

Purified LolA protein

-

This compound

-

NMR buffer (e.g., phosphate buffer in D2O)

-

NMR spectrometer

Procedure:

-

Prepare a series of samples containing a constant concentration of LolA (e.g., 50 µM) and varying concentrations of this compound.

-

Acquire one-dimensional proton NMR spectra for each sample.

-

Acquire STD NMR spectra for each sample. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.

-

A reference spectrum of this compound alone is also recorded.

-

The STD amplification factor (STDaf) is calculated from the difference between the saturated and reference spectra.

-

The dissociation constant (Kd) is determined by fitting the STD amplification factor as a function of the ligand concentration to a binding isotherm.[10]

LolA-Lipoprotein Dissociation Assay

This assay investigates the ability of this compound to disrupt the complex between LolA and a lipoprotein.

Materials:

-

Purified LolA-lipoprotein complex (e.g., LolA-Pal)

-

This compound

-

Phospholipid-coated beads

-

SDS-PAGE analysis equipment

Procedure:

-

Incubate the purified LolA-lipoprotein complex with varying concentrations of this compound.

-

Add phospholipid-coated beads to the mixture. These beads mimic the outer membrane and will capture lipoproteins released from LolA.

-

After incubation, pellet the beads by centrifugation and wash them to remove unbound proteins.

-

Elute the proteins bound to the beads and analyze them by SDS-PAGE.

-

The amount of lipoprotein released from LolA and captured by the beads is quantified to determine the concentration-dependent disruptive effect of this compound.[4][15]

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit the growth of a specific bacterium.

Materials:

-

Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

-

Growth medium (e.g., Mueller-Hinton broth)

-

This compound stock solution

-

96-well microtiter plates

-

Incubator

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacteria.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[16][17]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical genomics in Escherichia coli identifies an inhibitor of bacterial lipoprotein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. uniprot.org [uniprot.org]

- 6. pnas.org [pnas.org]

- 7. Increasing the permeability of Escherichia coli using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increasing the permeability of Escherichia coli using this compound. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 9. A Periplasmic LolA Derivative with a Lethal Disulfide Bond Activates the Cpx Stress Response System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. This compound | LolA inhibitor | Probechem Biochemicals [probechem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Gram-Negative Selectivity of MAC13243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Gram-negative selective antibacterial agent, MAC13243. It covers the compound's mechanism of action, quantitative activity data, and detailed experimental protocols for key assays, designed to be a valuable resource for researchers in microbiology and drug discovery.

Core Concept: Mechanism of Action

This compound exhibits its antibacterial activity through the inhibition of the LolA protein in Gram-negative bacteria.[1][2] LolA is a crucial periplasmic chaperone responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[3][4] By inhibiting LolA, this compound disrupts the proper localization of lipoproteins, leading to a compromised outer membrane. This disruption increases the permeability of the outer membrane, making the bacteria susceptible to the compound itself and other molecules that are typically excluded.[3][4][5] This targeted disruption of a process unique to Gram-negative bacteria is the basis for its selectivity.

Quantitative Data

The Gram-negative selectivity of this compound is evident from its Minimum Inhibitory Concentration (MIC) values against a range of bacteria.

| Organism | Strain | MIC (µg/mL) | Notes |

| Escherichia coli | MC4100 | 16 | In vitro gut model study.[6] |

| Escherichia coli | MC4100 | 256 | Study on increasing permeability.[3][7] |

| Escherichia coli isolates | Donor 1 | 4-8 | From in vitro gut model.[8] |

| Escherichia coli isolates | Donor 2 | 256 | From in vitro gut model, showing resistance.[8] |

| Pseudomonas aeruginosa | PA01 | 4 | [9] |

Enzyme Inhibition Data:

| Target | Parameter | Value |

| LolA | K_d_ | 7.5 µM |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: a. Culture bacteria overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a starting optical density at 600 nm (OD_600_) of approximately 0.0005. This corresponds to a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of this compound: a. Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. The concentration range should be selected to bracket the expected MIC.

-

Inoculation: a. Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: a. Positive Control: Wells containing bacterial inoculum without any this compound. b. Negative Control: Wells containing CAMHB only (no bacteria or compound).

-

Incubation: a. Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth, as observed by the naked eye or by measuring the OD_600_ with a plate reader.

N-phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the permeability of the bacterial outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Increased NPN fluorescence indicates a compromised outer membrane that allows NPN to enter and bind to the inner membrane.

Objective: To assess the effect of this compound on the permeability of the Gram-negative outer membrane.

Materials:

-

Bacterial culture (E. coli MC4100) in mid-logarithmic growth phase

-

5 mM HEPES buffer (pH 7.2) containing 5 mM glucose

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

-

This compound solution

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Cell Preparation: a. Grow E. coli to an OD_600_ of 0.4-0.6. b. Centrifuge the cells (e.g., 10,000 x g for 5 minutes at room temperature). c. Wash the cell pellet with 5 mM HEPES buffer. d. Resuspend the cells in 5 mM HEPES buffer to a final OD_600_ of 0.5.

-

Assay: a. Add the cell suspension to the wells of a black, clear-bottom 96-well plate or a fluorometer cuvette. b. Add NPN to a final concentration of 10 µM. c. Measure the baseline fluorescence. d. Add this compound at the desired concentration. e. Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 15-30 minutes).

-

Controls: a. Negative Control: Cells with NPN but without this compound (vehicle control, e.g., DMSO). b. Positive Control: Cells with NPN and a known outer membrane permeabilizing agent, such as polymyxin B.

-

Data Analysis: a. Subtract the baseline fluorescence from all readings. b. Plot the change in fluorescence intensity over time for each condition.

In Vitro Gut Microbiota Model (CoMiniGut)

This protocol describes a batch fermentation model to assess the impact of this compound on a simulated human gut microbiota.[6]

Objective: To evaluate the selectivity of this compound by measuring its effect on the composition and viability of a complex microbial community from the human gut.

Materials:

-

Anaerobic chamber

-

Batch fermenters (e.g., CoMiniGut system)

-

Fresh human fecal samples from healthy donors

-

Basal Colon Medium (BCM)

-

This compound

-

Selective and non-selective agar plates for bacterial enumeration

-

Materials for 16S rRNA gene sequencing

Basal Colon Medium (BCM) Composition (representative):

-

Peptone water: 2 g/L

-

Yeast extract: 2 g/L

-

NaHCO_3_: 2 g/L

-

NaCl: 0.1 g/L

-

K_2_HPO_4_: 0.04 g/L

-

KH_2_PO_4_: 0.04 g/L

-

MgSO_4_·7H_2_O: 0.01 g/L

-

CaCl_2_·6H_2_O: 0.01 g/L

-

Tween 80: 2 mL/L

-

Hemin: 0.05 g/L

-

Vitamin K1: 10 µL/L

-

L-cysteine HCl: 0.5 g/L

-

Bile salts: 0.5 g/L

Procedure:

-

Fecal Slurry Preparation: a. Inside an anaerobic chamber, dilute fresh fecal samples 1:5 in sterile phosphate-buffered saline (PBS). b. Homogenize the suspension.

-

Inoculation: a. Inoculate the BCM in the fermenters with the fecal slurry (e.g., 3 mL slurry to 27 mL BCM).

-

Treatment: a. Add this compound to the fermenters at various concentrations (e.g., 16, 32, 64 µg/mL). b. Include a no-drug control.

-

Incubation: a. Incubate the fermenters at 37°C under anaerobic conditions.

-

Sampling: a. Collect samples at different time points (e.g., 0, 4, and 8 hours).

-

Analysis: a. Viable Cell Counts: Perform serial dilutions of the samples and plate on selective (e.g., MacConkey agar for coliforms) and non-selective (e.g., Brain Heart Infusion agar for total anaerobes) media to enumerate different bacterial populations. b. Microbiota Composition Analysis: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial taxa.

Discovery via Chemical Genomics

This compound was identified through a chemical genomics screen in Escherichia coli.[2] This approach involves screening a library of small molecules for their ability to inhibit the growth of bacteria. The mechanism of action is then elucidated by identifying which gene, when overexpressed, confers resistance to the compound. In the case of this compound, overexpression of the lolA gene was found to suppress the compound's inhibitory effect, pinpointing LolA as its target.[2]

References

- 1. rsc.org [rsc.org]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. researchgate.net [researchgate.net]

- 4. Increasing the permeability of Escherichia coli using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells | MDPI [mdpi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Impact of the Gram-Negative-Selective Inhibitor this compound on In Vitro Simulated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Impact of MAC13243 on the Bacterial Outer Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13243 is a novel antibacterial agent that has demonstrated promising activity against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the bacterial outer membrane. Through a comprehensive review of existing literature, this document summarizes key quantitative data, details experimental protocols for assessing the compound's activity, and provides visual representations of the underlying molecular pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to combat antimicrobial resistance.

Introduction

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics, contributing significantly to intrinsic and acquired resistance. A key process in maintaining the integrity of this membrane is the correct localization of lipoproteins, which is facilitated by the Lol (lipoprotein outer membrane localization) system. This compound has been identified as an inhibitor of LolA, a periplasmic chaperone protein essential for transporting lipoproteins from the inner to the outer membrane.[1][2][3][4][5] By disrupting this crucial pathway, this compound compromises the outer membrane, leading to increased permeability and enhanced susceptibility to other antibiotics.[5][6]

Quantitative Data

The following tables summarize the quantitative data regarding the activity and effects of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria.

| Bacterial Strain | Growth Medium | MIC (µg/mL) | Reference |

| Escherichia coli MC4100 | LB | 8-256 | [7] |

| Escherichia coli MC4100 | M9 Minimal Media | 256 | [3][7] |

| Pseudomonas aeruginosa PA01 | Not Specified | 4 | [2] |

| Pseudomonas aeruginosa (Clinical Isolates, 12 of 16) | Not Specified | 16 | [1] |

| Pseudomonas aeruginosa (Clinical Isolates, 4 of 16) | Not Specified | ≥128 | [1] |

| Escherichia coli (from human donor 1) | Not Specified | 4-8 | [8] |

| Escherichia coli (from human donor 2) | Not Specified | 256 | [8] |

Table 2: Binding Affinity and Inhibitory Concentrations of this compound.

| Parameter | Value | Target | Reference |

| Dissociation Constant (Kd) | 7.5 µM | LolA | [2] |

Table 3: Fractional Inhibitory Concentration Index (FICI) for this compound in Combination with Large-Scaffold Antibiotics against E. coli MC4100 in M9 Media.

| Antibiotic | MIC alone (µg/mL) | FICI | Interpretation | Reference |

| Vancomycin | 128 | Not explicitly stated, but synergy reported | Synergistic | [7] |

| Rifampicin | 8 | Not explicitly stated, but synergy reported | Synergistic | [7] |

| Erythromycin | 256 | Not explicitly stated, but synergy reported | Synergistic | [7] |

| Novobiocin | 1024 | Not explicitly stated, but synergy reported | Synergistic | [7] |

Mechanism of Action: Inhibition of the Lol Pathway

This compound exerts its antibacterial effect by targeting and inhibiting the function of LolA, a periplasmic chaperone protein.[2][3][4] The Lol system is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a process vital for the integrity and function of the outer membrane.[2]

The inhibition of LolA by this compound disrupts this transport process, leading to the mislocalization of outer membrane lipoproteins.[4] This disruption has several downstream consequences, including:

-

Weakened Outer Membrane: The improper assembly of lipoproteins into the outer membrane compromises its structural integrity.

-

Increased Permeability: The compromised outer membrane becomes more permeable to external substances, including large-scaffold antibiotics that are typically excluded.[5][6]

-

Cellular Stress Responses: The mislocalization of lipoproteins can trigger cellular stress responses, such as the Cpx pathway, further contributing to cellular dysfunction.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of lipoprotein recognition by the bacterial Lol trafficking chaperone LolA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical genomics in Escherichia coli identifies an inhibitor of bacterial lipoprotein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increasing the permeability of Escherichia coli using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. researchgate.net [researchgate.net]

- 8. Impact of the Gram-Negative-Selective Inhibitor this compound on In Vitro Simulated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Biological Disruption of MAC13243: A Novel Inhibitor of Bacterial Lipoprotein Transport

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of MAC13243, a small molecule inhibitor of the bacterial lipoprotein targeting chaperone LolA. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Chemical Identity and Structure

This compound is a potent antibacterial agent with selective activity against Gram-negative bacteria.[1] Its chemical structure is characterized by a central 1,2,3,4-tetrahydro-1,3,5-triazine core.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride |

| CAS Number | 1071638-38-4 |

| Molecular Formula | C₂₀H₂₅Cl₂N₃O₂S |

| Molecular Weight | 442.40 g/mol |

| SMILES String | ClC1=CC=C(CSC2=NCN(CCC3=CC(OC)=C(OC)C=C3)CN2)C=C1.Cl |

| Standard InChIKey | VCJIDISBDZWDOJ-UHFFFAOYSA-N |

Mechanism of Action: Inhibition of the Lol Lipoprotein Transport System

This compound exerts its antibacterial effect by targeting the Lol lipoprotein transport system, an essential pathway for the localization of lipoproteins to the outer membrane of Gram-negative bacteria.[1][2] This system is critical for maintaining the integrity and function of the bacterial outer membrane.

The key target of this compound is the periplasmic chaperone protein LolA.[1][2] By binding to LolA, this compound inhibits its function, disrupting the transport of lipoproteins from the inner membrane to the outer membrane. This disruption leads to the mislocalization of lipoproteins, compromising the outer membrane and ultimately causing bacterial cell death. Molecular dynamics simulations suggest that this compound binds within the hydrophobic cavity of LolA, a site that is also involved in lipoprotein binding.[3] This binding is thought to weaken the interaction between LolA and its lipoprotein cargo.[3] Mutagenesis studies have identified several key residues within the hydrophobic cavity of LolA, such as F16, F140, S150, and Y152, as being essential for its function, suggesting these may be important for the interaction with this compound.[2]

The Lol Lipoprotein Transport Pathway

The Lol pathway is a multi-protein system responsible for the transport of lipoproteins from the inner membrane (IM) to the outer membrane (OM) in Gram-negative bacteria.

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.

Quantitative Biological Activity

The antibacterial activity of this compound has been quantified through various in vitro assays. The primary metric for its efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 2: In Vitro Activity of this compound

| Organism | Strain | Medium | MIC (µg/mL) | Reference |

| Escherichia coli | MC4100 | LB | 8-256 | [4] |

| Escherichia coli | MC4100 | M9 | 256 | [4] |

| Pseudomonas aeruginosa | PA01 | - | 4 | [1] |

| Pseudomonas aeruginosa | Clinical Isolates (12/16) | - | 16 | [5] |

| Pseudomonas aeruginosa | Clinical Isolates (4/16) | - | ≥128 | [5] |

The binding affinity of this compound to its target, LolA, has also been determined.

Table 3: Binding Affinity of this compound for E. coli LolA

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 7.5 µM | Saturation Transfer Difference NMR | [6] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using a broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Luria-Bertani (LB) or Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The overnight culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

High-Throughput Screening for Antibacterial Compounds

The discovery of this compound was the result of a high-throughput chemical genomics screen designed to identify compounds that inhibit the growth of Escherichia coli.[1]

Caption: A generalized workflow for the high-throughput screening that led to the discovery of this compound.

Conclusion

This compound represents a promising class of antibacterial compounds with a novel mechanism of action targeting the essential Lol lipoprotein transport system in Gram-negative bacteria. Its ability to disrupt the integrity of the bacterial outer membrane makes it a valuable tool for basic research and a potential lead for the development of new therapeutics to combat antibiotic-resistant infections. Further investigation into the structure-activity relationship and optimization of its pharmacokinetic properties are warranted to advance this chemical scaffold towards clinical applications.

References

- 1. Chemical genomics in Escherichia coli identifies an inhibitor of bacterial lipoprotein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

MAC13243 (CAS No. 1071638-38-4): A Technical Whitepaper for Drug Discovery Professionals

An In-depth Technical Guide on the Core Properties and Experimental Evaluation of a Novel Gram-Negative Antibacterial Agent

Introduction

MAC13243 is a novel antibacterial agent with selective activity against Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa.[1][2] This small molecule inhibitor has emerged from chemical genomics screening as a promising lead compound that targets a crucial and conserved pathway in bacterial physiology: the localization of lipoproteins to the outer membrane.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, and detailed protocols for key experimental assays, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1071638-38-4 | [4][5][6] |

| Molecular Formula | C₂₀H₂₅Cl₂N₃O₂S | [3][5][6] |

| Molecular Weight | 442.4 g/mol | [3][5] |

Mechanism of Action

This compound primarily functions by inhibiting the bacterial lipoprotein targeting chaperone, LolA.[1][4][7] The Lol (Localization of lipoproteins) system is essential for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. By inhibiting LolA, this compound disrupts this transport process, leading to a dysfunctional outer membrane and ultimately, bacterial cell death.[8][9]

Furthermore, studies have shown that this compound can degrade into an active species, S-(4-chlorobenzyl)isothiourea.[3] This degradation product also interacts with LolA.[3] Interestingly, analogs of this degradation product have been characterized as inhibitors of the bacterial actin-like protein, MreB, which is involved in cell shape determination and cell division, suggesting a potential secondary target for this compound or its metabolites.[3][10]

The inhibition of the LolA pathway by this compound leads to increased permeability of the bacterial outer membrane.[8] This effect not only contributes to the direct antibacterial activity of the compound but also suggests its potential as a potentiator for other antibiotics that are typically excluded by the Gram-negative outer membrane.[8][11]

The Lol Lipoprotein Transport Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the Lol lipoprotein transport pathway and the point of inhibition by this compound.

Figure 1. The Lol lipoprotein transport pathway and the inhibitory action of this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Minimum Inhibitory Concentrations (MICs)

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | MC4100 | 256 | [4][8] |

| Escherichia coli | Donor 1 Isolates | 4-8 | [12] |

| Escherichia coli | Donor 2 Isolates | 256 | [12] |

| Escherichia coli | MC1061 | Not specified, used at 50 µM for screening | [9] |

| Pseudomonas aeruginosa | Multidrug-resistant strains | Promising activity reported | [1] |

Table 2: Binding Affinity

| Target Protein | Ligand | Method | Kd (µM) | Reference |

| LolA | This compound | STD NMR | ~7.5 | [9] |

| LolA | S-(4-chlorobenzyl)isothiourea | STD NMR | ~150 | [3] |

Table 3: In Vitro Gut Microbiota Study Concentrations

| Study Parameter | Concentrations Tested (mg/L) | Observation | Reference |

| Impact on fecal microbiota | 16, 32, 64 | Concentration-dependent killing of coliforms. ≤32 mg/L did not significantly impact microbiota composition and diversity. | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeability

This assay measures the integrity of the bacterial outer membrane. NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of the membrane. An increase in fluorescence indicates membrane permeabilization.[8]

Materials:

-

E. coli strain (e.g., MC4100)

-

M9 minimal media[4]

-

NPN (1-N-phenylnaphthylamine) stock solution (e.g., 0.5 mM in acetone)[9]

-

This compound stock solution in DMSO

-

Polymyxin B (positive control for membrane permeabilization)

-

96-well black microplates with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Grow E. coli cells to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in M9 media.[13]

-

Harvest cells by centrifugation and resuspend in fresh M9 media to a final OD₆₀₀ of 0.5.[9]

-

Add 198 µL of the cell suspension to each well of the 96-well plate.

-

Add 2 µL of NPN stock solution to each well to a final concentration of 5-10 µM.

-

Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).[9]

-

Add 2 µL of this compound at various concentrations (or DMSO as a negative control) to the wells.

-

Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

For a positive control, add a known membrane-permeabilizing agent like Polymyxin B.

-

Calculate the NPN uptake as the percentage of fluorescence relative to the positive control after subtracting the background fluorescence of cells with NPN alone.

Checkerboard Synergy Assay

This assay is used to determine the interaction between two antimicrobial agents (e.g., synergistic, additive, or antagonistic).

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (or other appropriate growth medium)

-

This compound stock solution

-

Second antibiotic stock solution

-

96-well microplates

Procedure:

-

Prepare serial two-fold dilutions of this compound in the growth medium along the x-axis of the 96-well plate.

-

Prepare serial two-fold dilutions of the second antibiotic along the y-axis of the plate.

-

The result is a matrix of wells containing various combinations of the two compounds. Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each compound alone and in combination by visual inspection of turbidity or by measuring the OD₆₀₀.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

-

FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

-

FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

-

FIC Index = FIC of drug A + FIC of drug B

-

-

Interpret the results:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Additive/Indifference

-

FIC Index > 4: Antagonism

-

Saturation Transfer Difference (STD) NMR Spectroscopy for Target Binding

This NMR technique is used to identify the binding of a small molecule (ligand) to a large protein and to map the binding epitope. It relies on the transfer of saturation from the protein to the bound ligand.

Materials:

-

Purified LolA protein

-

This compound

-

Deuterated buffer solution (e.g., phosphate buffer in D₂O)

-

NMR spectrometer with a cryoprobe

Procedure:

-

Prepare a sample of the purified LolA protein in the deuterated buffer.

-

Acquire a 1D ¹H NMR spectrum of this compound alone to serve as a reference.

-

Prepare a sample containing the LolA protein and a molar excess of this compound (e.g., 100:1 ligand to protein ratio).[6]

-

Set up the STD NMR experiment. This involves selectively irradiating a region of the NMR spectrum where only the protein resonates.

-

Acquire two spectra: an "on-resonance" spectrum with protein saturation and an "off-resonance" spectrum without saturation.

-

Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

-

Signals in the STD spectrum correspond to the protons of this compound that are in close proximity to the LolA protein upon binding. The intensity of these signals is proportional to the proximity.

-

To determine the dissociation constant (Kd), perform a series of STD NMR experiments with a constant protein concentration and varying ligand concentrations.[6] Plot the STD amplification factor against the ligand concentration and fit the data to a binding isotherm.[6]

Logical and Experimental Workflows

Chemical Genomics Screen for a Novel Growth Inhibitor

The discovery of this compound was facilitated by a chemical genomics approach. The general workflow for such a screen is depicted below.

Figure 2. General workflow for a chemical genomics high-copy suppressor screen.

Conclusion

This compound represents a promising antibacterial candidate with a well-defined mechanism of action targeting the essential LolA protein in Gram-negative bacteria. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound and related compounds. Its ability to permeabilize the outer membrane also opens up possibilities for combination therapies to combat multidrug-resistant infections. Further investigation into its potential interaction with MreB and in vivo efficacy studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Chemical genomics in Escherichia coli identifies an inhibitor of bacterial lipoprotein targeting. | Sigma-Aldrich [sigmaaldrich.com]

- 2. vir.nw.ru [vir.nw.ru]

- 3. A simple technique for suppressor detection inEscherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical genomics in Escherichia coli identifies an inhibitor of bacterial lipoprotein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Copy Suppressor Analysis Reveals a Physical Interaction between Sec34p and Sec35p, a Protein Implicated in Vesicle Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Array of Escherichia Coli Clones Over-Expressing Essential Proteins: A New Strategy of Identifying Cellular Targets of Potent Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Protocol to identify the core gene supported by an essential gene in E. coli bacteria using a genome-wide suppressor screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]

- 10. A multicopy suppressor screening approach as a means to identify antibiotic resistance determinant candidates in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of the Gram-Negative-Selective Inhibitor this compound on In Vitro Simulated Gut Microbiota [mdpi.com]

- 12. Experimental Determination and System Level Analysis of Essential Genes in Escherichia coli MG1655 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A High-Copy Suppressor Screen Reveals a Broad Role of Prefoldin-like Bud27 in the TOR Signaling Pathway in Saccharomyces cerevisiae [mdpi.com]

In-Depth Technical Guide: MAC13243 as a Novel Agent Against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa represents a significant challenge in clinical settings due to its intrinsic and acquired resistance to a broad spectrum of antibiotics. The emergence of multidrug-resistant (MDR) strains necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. This document provides a comprehensive technical overview of MAC13243, a small molecule inhibitor targeting the lipoprotein transport (Lol) pathway in Gram-negative bacteria. This guide will delve into its mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its activity against P. aeruginosa.

Introduction

Pseudomonas aeruginosa is a Gram-negative, opportunistic pathogen responsible for a wide range of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable ability to resist antibiotic treatment is attributed to a combination of factors, including a low-permeability outer membrane, the expression of efflux pumps, and the production of antibiotic-inactivating enzymes. The critical need for new antimicrobials has driven research into novel bacterial targets, one of which is the essential lipoprotein transport pathway.

This compound has been identified as a promising antibacterial agent with selectivity for Gram-negative bacteria. Its purported mechanism of action involves the inhibition of the periplasmic chaperone protein LolA, a key component of the Lol pathway responsible for trafficking lipoproteins from the inner to the outer membrane. By disrupting this vital process, this compound compromises the integrity of the outer membrane, leading to increased permeability and potential bactericidal effects. However, it is noteworthy that some research suggests its primary target may lie outside the Lol pathway, a point of ongoing investigation within the scientific community.

This guide aims to consolidate the current technical knowledge on this compound's activity against P. aeruginosa, presenting available quantitative data, detailed experimental protocols, and visual representations of the targeted biological pathway and experimental workflows.

Mechanism of Action: Targeting the Lipoprotein Transport (Lol) Pathway

The localization of lipoproteins to the outer membrane is an essential process for the survival of Gram-negative bacteria like P. aeruginosa. This intricate process is mediated by the Lol pathway, which consists of five key proteins: LolC, LolD, LolE, LolA, and LolB.

The proposed mechanism of action for this compound centers on the inhibition of LolA. LolA is a periplasmic chaperone that binds to lipoproteins released from the inner membrane by the LolCDE complex and transports them across the periplasm to the outer membrane receptor, LolB. By inhibiting LolA, this compound is thought to disrupt this crucial transport system, leading to the mislocalization of lipoproteins, impaired outer membrane biogenesis, and ultimately, cell death.

Caption: Proposed mechanism of this compound targeting the LolA protein in the lipoprotein transport pathway.

Quantitative Data

A critical aspect of evaluating any new antimicrobial agent is its in vitro efficacy, most commonly measured by the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

While specific MIC values for this compound against Pseudomonas aeruginosa are not yet widely published in peer-reviewed literature, data against other Gram-negative bacteria, such as Escherichia coli, can provide a preliminary indication of its potential potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

| Bacterial Strain | MIC (µg/mL) | Reference |

| E. coli | 16 | [1] |

| E. coli (clinical isolate 1) | 4-8 | [1] |

| E. coli (clinical isolate 2) | 256 | [1] |

Note: The variability in MIC values highlights the potential for resistance mechanisms to be present in clinical isolates.

Experimental Protocols

To ensure the reproducibility and standardization of research, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to characterize the activity of this compound against P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture P. aeruginosa on a suitable agar plate overnight. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Outer Membrane Permeability Assay (NPN Uptake Assay)

The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the integrity and permeability of the bacterial outer membrane. NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the outer membrane is permeabilized, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

Caption: Workflow and principle of the NPN uptake assay for outer membrane permeability.

Protocol:

-

Bacterial Culture Preparation: Grow P. aeruginosa in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6 (mid-logarithmic phase).

-